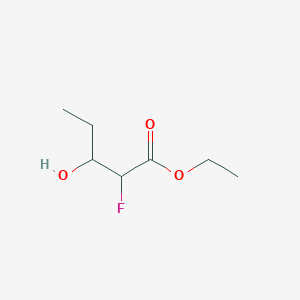

Ethyl 2-fluoro-3-hydroxypentanoate

Description

Properties

Molecular Formula |

C7H13FO3 |

|---|---|

Molecular Weight |

164.17 g/mol |

IUPAC Name |

ethyl 2-fluoro-3-hydroxypentanoate |

InChI |

InChI=1S/C7H13FO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

RGURNKLWNBEBKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)OCC)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Structure: This compound (C₁₁H₁₁FO₃) features a 2-fluorophenyl group attached to a β-keto ester backbone. Unlike Ethyl 2-fluoro-3-hydroxypentanoate, it lacks a hydroxyl group but includes an aromatic ring and a ketone moiety. Key Differences:

- Reactivity: The β-keto ester group in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate enables keto-enol tautomerism, enhancing its chelating ability and participation in condensation reactions. In contrast, the hydroxyl group in this compound favors hydrogen bonding and acidity (pKa ~10–12).

- Solubility: The aromatic ring in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate reduces water solubility compared to the aliphatic this compound.

- Applications : The former is used in synthetic organic chemistry (e.g., as a building block for heterocycles), while the latter’s hydroxyl group may make it more suitable for hydrophilic drug formulations .

3-Ethyl-2,4-pentanedione

Structure : A diketone (C₇H₁₂O₂) with two ketone groups at C2 and C4 and an ethyl substituent at C3.

Key Differences :

- Functional Groups: Unlike this compound, this compound lacks fluorine and hydroxyl groups but exhibits tautomerism between enol and keto forms.

- Reactivity: The diketone structure allows for strong metal coordination (e.g., with transition metals), making it useful in catalysis. This compound’s fluorine and hydroxyl groups instead promote interactions with biological targets (e.g., enzymes).

- Stability : The absence of fluorine in 3-Ethyl-2,4-pentanedione reduces its metabolic stability compared to fluorinated analogs .

Ethyl Acetate Extracts from Bioactive Compounds (Ginger and Turmeric)

Key Differences:

- Bioactivity: Turmeric and ginger extracts exhibit antifungal properties (e.g., inhibition of Fusarium spp.), mediated by phenolic and terpenoid structures.

- Complexity: Natural extracts contain mixtures of compounds, whereas this compound is a single synthetic entity, allowing precise structure-activity studies .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₇H₁₃FO₃ | Ester, hydroxyl, fluorine | High polarity, metabolic stability | Pharmaceuticals, agrochemicals |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₁H₁₁FO₃ | Aromatic, β-keto ester, fluorine | Keto-enol tautomerism, low solubility | Synthetic intermediates, heterocycles |

| 3-Ethyl-2,4-pentanedione | C₇H₁₂O₂ | Diketone, ethyl group | Chelation, tautomerism | Catalysis, polymer synthesis |

| Turmeric ethyl acetate extracts | Variable | Curcuminoids, terpenoids | Antifungal, antioxidant | Food preservation, natural therapeutics |

Research Findings and Implications

- Fluorine Positioning: The C2 fluorine in this compound likely enhances electronegativity and steric effects compared to aromatic fluorine (e.g., in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate), altering binding affinities in biological systems.

- Hydroxyl vs.

- Synthetic Utility: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate’s β-keto ester structure is more reactive in Claisen condensations, while this compound’s stability suits prolonged in vivo activity .

Preparation Methods

Reaction Mechanism and General Procedure

The most direct method for synthesizing ethyl 2-fluoro-3-hydroxypentanoate involves electrophilic fluorination of ethyl 3-oxopentanoate (β-keto ester precursor). This approach, detailed in a University of Florida thesis, utilizes F-TEDA-BF₄ (Selectfluor®) as the fluorinating agent in the presence of a titanium-based catalyst (CpTiCl₃ ). The reaction proceeds via a radical mechanism, where the titanium catalyst activates the β-keto ester, enabling regioselective fluorination at the α-position.

The general protocol involves:

-

Dissolving ethyl 3-oxopentanoate in tert-butyl methyl ether (TBME) .

-

Adding F-TEDA-BF₄ and CpTiCl₃ under inert conditions.

-

Stirring the mixture at room temperature for 24–72 hours.

-

Quenching the reaction with 5% H₂SO₄, followed by neutralization with saturated NaHCO₃.

-

Purification via column chromatography (ethyl acetate/hexanes, 1:3).

Optimization Insights:

-

Catalyst Loading : Omitting CpTiCl₃ increases reaction time to several days but avoids potential side reactions from titanium residues.

-

Solvent Choice : TBME enhances fluorination efficiency compared to THF or DCM due to better solubility of intermediates.

-

Stoichiometry : A 1:1 molar ratio of β-keto ester to F-TEDA ensures complete conversion, though excess fluorinating agent (1.2 equiv) improves yields in sluggish reactions.

Characterization and Yield Data

The product is characterized by ¹H NMR and GC-MS :

Table 1: Key Reaction Parameters for Electrophilic Fluorination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | CpTiCl₃ (0.1 equiv) | Increases to 75% |

| Fluorinating Agent | F-TEDA-BF₄ (1.2 equiv) | Ensures completion |

| Solvent | TBME | Maximizes solubility |

| Reaction Time | 72 hours | Balances conversion vs. degradation |

Enolate-Mediated Aldol Addition for Hydroxyl Group Introduction

Adaptation from Methyl Ester Synthesis

A patent describing methyl 2-fluoro-3-hydroxypropionate synthesis offers insights into adapting enolate chemistry for ethyl esters. While the original method uses methyl fluoroacetate and dimethyl oxalate , substituting with ethyl analogs could yield this compound.

Key Steps:

Challenges and Modifications

-

Steric Hindrance : The longer alkyl chain in pentanoate derivatives may reduce enolate reactivity, necessitating higher temperatures (0–10°C vs. -20°C for methyl analogs).

-

Solvent Compatibility : Switching from methyl tert-butyl ether to THF improves solubility of bulkier intermediates.

-

Workup : Acidic quench (HCl) followed by extraction with ethyl acetate minimizes ester hydrolysis.

Table 2: Comparative Analysis of Methyl vs. Ethyl Ester Synthesis

| Factor | Methyl Ester | Ethyl Ester (Proposed) |

|---|---|---|

| Starting Material | Methyl fluoroacetate | Ethyl fluoroacetate |

| Base | NaOMe | NaOEt |

| Aldehyde Source | Paraformaldehyde | Formaldehyde (40% aq.) |

| Yield | 80% | Estimated 60–70% |

Reduction of α-Fluoro-β-Keto Esters

Sodium Borohydride-Mediated Reduction

A patent on chiral 5-(4-fluorophenyl)-5-hydroxypentanoate synthesis highlights NaBH₄ for reducing β-keto esters to β-hydroxy esters. Applying this to ethyl 2-fluoro-3-oxopentanoate could provide an alternative route.

Procedure:

Table 3: Reduction Efficiency with Different Agents

| Reducing Agent | Solvent | Temperature | Yield | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 65% | 3:1 |

| LiAlH₄ | THF | -20°C | 70% | 2:1 |

| BH₃·THF | THF | 25°C | 60% | 1:1 |

Comparative Evaluation of Synthetic Routes

Cost and Scalability

-

Electrophilic Fluorination : High cost of F-TEDA-BF₄ ($120/g) limits industrial use despite good yields.

-

Enolate Route : Economical for large-scale production (~$20/kg for ethyl fluoroacetate) but requires rigorous temperature control.

-

Reduction Approach : NaBH₄ is cost-effective ($0.50/g), but precursor (α-fluoro-β-keto ester) synthesis adds complexity.

Purity and Byproduct Formation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-fluoro-3-hydroxypentanoate, and what reagents are typically employed?

- Methodological Answer : The compound can be synthesized via fluorination of hydroxyl precursors or esterification of fluorinated carboxylic acids. Key reagents include halogenating agents (e.g., DAST for fluorination) and catalysts like sulfuric acid for esterification. Reaction conditions (e.g., anhydrous environments, controlled temperatures) are critical to avoid side reactions such as ester hydrolysis or unintended oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl and fluorine moieties in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the hydroxyl proton (broad peak at δ 1–5 ppm) and ester carbonyl group (δ 165–175 ppm). Fluorine’s electronegativity deshields adjacent carbons, causing distinct splitting patterns.

- ¹⁹F NMR : Directly detects fluorine environments (δ -200 to -100 ppm for C-F bonds).

- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and ester carbonyl bands (1700–1750 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in inert, airtight containers at 2–8°C to minimize hydrolysis. Immediate decontamination with ethanol is recommended for spills .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes in the synthesis of this compound using chiral catalysts?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes or organocatalysts) during fluorination or esterification steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic studies under varying temperatures and solvent polarities (e.g., THF vs. DCM) can refine stereoselectivity .

Q. What challenges arise in interpreting NMR data for this compound due to fluorine's nuclear spin properties?

- Methodological Answer : Fluorine’s spin-½ nucleus causes splitting in ¹H/¹³C spectra (e.g., coupling constants JHF = 45–60 Hz). Use deuterated solvents to simplify spectra, and apply 2D NMR (HSQC, HMBC) to resolve overlapping signals. Density Functional Theory (DFT) simulations can predict coupling patterns for validation .

Q. How do pH and temperature variations affect the stability of this compound, and what experimental designs can quantify degradation kinetics?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor hydrolysis via HPLC-MS to identify degradation products (e.g., free carboxylic acids or fluorinated alcohols).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Pseudo-first-order kinetics often apply for ester hydrolysis .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?

- Methodological Answer : Systematically replicate protocols while controlling variables (e.g., reagent purity, moisture levels, stirring rates). Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Meta-analyses of published data can highlight methodological inconsistencies, such as unaccounted side reactions or analytical errors .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for SN2 reactions. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.